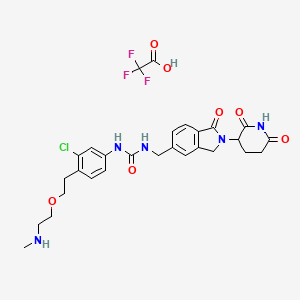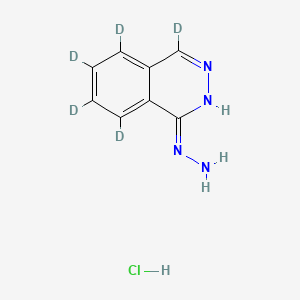
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is a deuterated derivative of phthalazine, a heterocyclic compound. The presence of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride typically involves the deuteration of phthalazine followed by the formation of the hydrazine derivative. The deuteration process can be achieved using deuterium gas or deuterated solvents under specific reaction conditions. The subsequent formation of the hydrazine derivative involves the reaction of the deuterated phthalazine with hydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas in high-pressure reactors. The reaction conditions are optimized to ensure maximum deuterium incorporation and yield. The hydrazine derivative is then synthesized using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated hydrazine derivatives.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated phthalazine oxides, while reduction may produce deuterated hydrazine derivatives.
Scientific Research Applications
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mechanism of Action
The mechanism of action of (Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The non-deuterated parent compound.
Deuterated Hydrazine Derivatives: Other compounds with deuterium atoms replacing hydrogen atoms in hydrazine derivatives.
Uniqueness
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride is unique due to the presence of multiple deuterium atoms, which can significantly alter its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable for applications requiring stable isotopic labeling and enhanced stability.
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(Z)-(4,5,6,7,8-pentadeuterio-2H-phthalazin-1-ylidene)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |
InChI Key |
ZUXNZUWOTSUBMN-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=NN/C2=N\N)[2H])[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNC2=NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


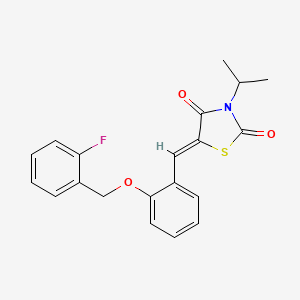
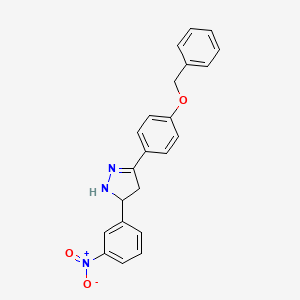
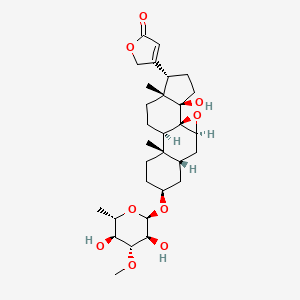

![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)

![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)

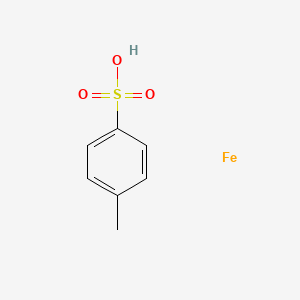
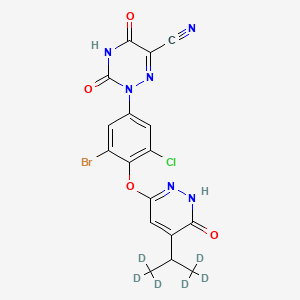
![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
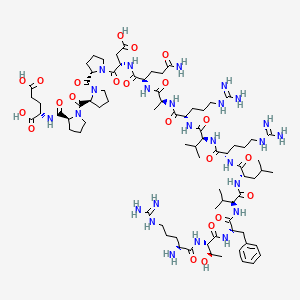
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
